4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile
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Overview
Description
4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide is a chemical compound with the molecular formula C11H18N6. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The presence of pyrrolidinyl groups and a cyanide group in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide typically involves the reaction of cyanuric chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide can undergo various types of chemical reactions, including:
Substitution Reactions: The pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide involves its interaction with specific molecular targets. The pyrrolidinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyanide group can also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-amine: Similar structure but with an amine group instead of a cyanide group.
4,6-Di(1-pyrrolidinyl)-1,3,5-triazine: Lacks the cyanide group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the cyanide group in 4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide makes it more reactive and versatile in chemical reactions compared to its analogs. This unique feature allows for a broader range of applications in various fields.
Properties
Molecular Formula |
C12H16N6 |
---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
4,6-dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C12H16N6/c13-9-10-14-11(17-5-1-2-6-17)16-12(15-10)18-7-3-4-8-18/h1-8H2 |
InChI Key |
ZWWZJOQFJBLWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C#N)N3CCCC3 |
Origin of Product |
United States |
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